Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)
CAS No.: 1417793-96-4
Cat. No.: VC3004422
Molecular Formula: C22H40N2O4S2
Molecular Weight: 460.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1417793-96-4 |
|---|---|
| Molecular Formula | C22H40N2O4S2 |
| Molecular Weight | 460.7 g/mol |
| IUPAC Name | tert-butyl 4-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyldisulfanyl]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C22H40N2O4S2/c1-21(2,3)27-19(25)23-11-7-17(8-12-23)15-29-30-16-18-9-13-24(14-10-18)20(26)28-22(4,5)6/h17-18H,7-16H2,1-6H3 |
| Standard InChI Key | WSIQTNLAPOTUKC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CSSCC2CCN(CC2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CSSCC2CCN(CC2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate) |
| Molecular Formula | C20H38N2O4S2 |
| Molecular Weight | 450.66 g/mol |
| Structure | Contains two piperidine rings connected via a disulfide (-S-S-) bridge and tert-butyl ester groups. |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC(CC1)CSSc2CCC(N(C(=O)OC(C)(C)C)C2) |
Synthesis
The synthesis of "Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)" involves several steps:
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Formation of Piperidine Derivatives:
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Piperidine is functionalized with tert-butyl ester groups to form piperidine-1-carboxylate derivatives.
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Introduction of Disulfide Linkage:
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A disulfide bond is introduced by coupling two piperidine derivatives via a methylene spacer (-CH2-).
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Final Assembly:
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The tert-butyl protecting groups are maintained to enhance solubility and protect the carboxylic acid functionality during further reactions.
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This compound may be prepared using standard organic synthesis techniques such as esterification, disulfide coupling, and protection/deprotection strategies.
Pharmaceutical Research
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The piperidine ring is a common scaffold in drug design due to its bioactivity.
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Disulfide bonds provide redox-sensitive properties, potentially useful for prodrug strategies or controlled drug release.
Material Science
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The disulfide linkage allows for reversible cross-linking in polymer systems.
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Useful in designing stimuli-responsive materials or coatings.
Chemical Synthesis
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Acts as an intermediate in synthesizing more complex molecules.
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May serve as a ligand or precursor for catalytic applications.
Biological Implications
While specific biological data on this compound are unavailable, related piperidine derivatives often exhibit:
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Neuropharmacological activity (e.g., dopamine or norepinephrine transporter inhibitors).
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Potential antimicrobial or anticancer properties due to redox activity of the disulfide bond.
Further studies are needed to evaluate its exact biological effects and safety profile.
Table: Comparison with Related Compounds
| Compound | Molecular Weight (g/mol) | Key Features |
|---|---|---|
| Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate) | 450.66 | Disulfide bond; tert-butyl esters |
| Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) | 506.6 | Pyrimidine core; no disulfide linkage |
| (3R,4R)-4-(2-(benzhydryloxy)ethyl)-piperidin derivatives | ~400–500 | Hydroxyethyl side chains; monoamine transporter activity |
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